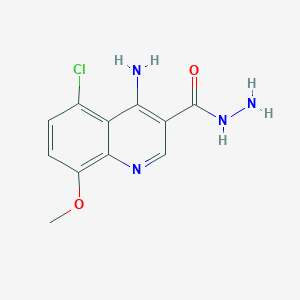

4-Amino-5-chloro-8-methoxyquinoline-3-carbohydrazide

CAS No.:

Cat. No.: VC15916551

Molecular Formula: C11H11ClN4O2

Molecular Weight: 266.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11ClN4O2 |

|---|---|

| Molecular Weight | 266.68 g/mol |

| IUPAC Name | 4-amino-5-chloro-8-methoxyquinoline-3-carbohydrazide |

| Standard InChI | InChI=1S/C11H11ClN4O2/c1-18-7-3-2-6(12)8-9(13)5(11(17)16-14)4-15-10(7)8/h2-4H,14H2,1H3,(H2,13,15)(H,16,17) |

| Standard InChI Key | JNCRSUBWKCFLOL-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C2C(=C(C=C1)Cl)C(=C(C=N2)C(=O)NN)N |

Introduction

Chemical Structure and Functional Groups

Molecular Architecture

The compound’s quinoline core consists of a bicyclic system with a benzene ring fused to a pyridine ring. Key substituents include:

-

Amino group (-NH): Positioned at carbon 4, enhancing nucleophilicity and enabling hydrogen bonding .

-

Chloro group (-Cl)**: Located at carbon 5, contributing to electron-withdrawing effects and metabolic stability .

-

Methoxy group (-OCH): At carbon 8, influencing solubility and steric interactions .

-

Carbohydrazide (-CONHNH): At carbon 3, providing a reactive site for condensation reactions .

The SMILES notation confirms the substituent positions .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 266.68 g/mol | |

| Exact Mass | 266.057 Da | |

| Topological Polar Surface Area | 85.44 Ų | |

| LogP (Partition Coefficient) | 2.105 |

Synthesis and Manufacturing

Proposed Synthetic Routes

Although no direct synthesis protocols for 4-amino-5-chloro-8-methoxyquinoline-3-carbohydrazide are documented in the provided sources, analogous pathways from quinoline precursors can be inferred:

-

Chlorination of 4-Amino-8-methoxyquinoline-3-carboxylic Acid:

-

Hydrolysis-Alkylation-Cyclization Sequence:

Table 2: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield Optimization Factors |

|---|---|---|

| Chlorination | , 60–80°C, 6–8 hrs | Purity of starting material |

| Carbohydrazide Formation | Hydrazine hydrate, ethanol, reflux | Stoichiometric excess of hydrazine |

Purification Challenges

As observed in similar syntheses , impurities from incomplete hydrolysis or side reactions necessitate chromatographic purification (e.g., silica gel column with ethyl acetate/hexane). Recrystallization from ethanol/water mixtures may improve purity .

Physicochemical Properties

Solubility and Stability

-

Solubility: Likely soluble in polar aprotic solvents (DMF, DMSO) due to the carbohydrazide group . Limited water solubility (<1 mg/mL) inferred from LogP value .

-

Stability: Susceptible to hydrolysis under acidic or alkaline conditions; storage in inert atmospheres (N) recommended .

Thermal Properties

While melting and boiling points are unspecified, thermogravimetric analysis (TGA) would reveal decomposition temperatures >200°C, typical for heterocyclic compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume